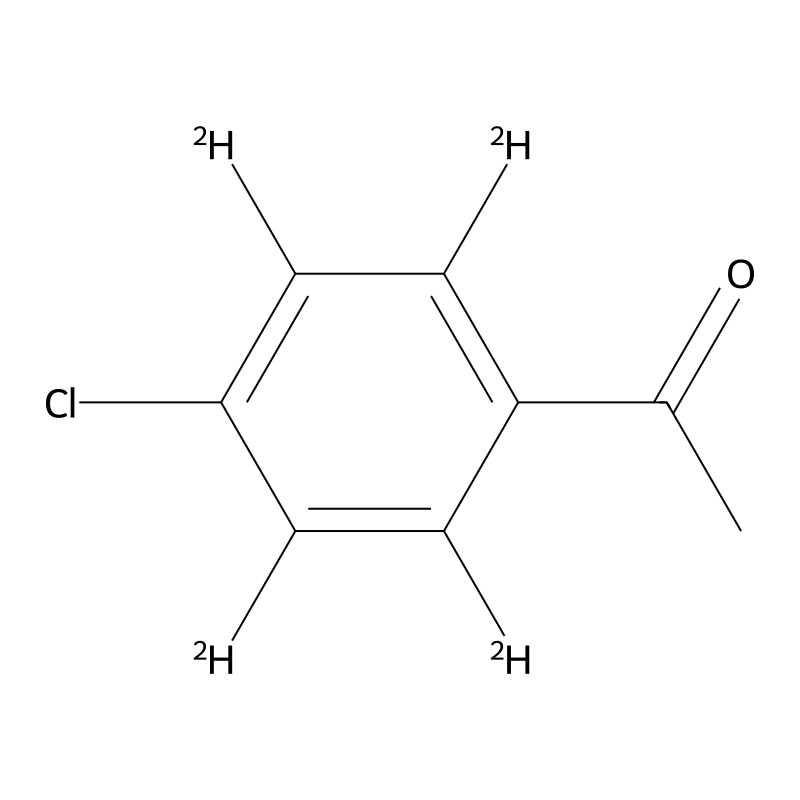

1-(4-Chlorophenyl)ethanone-d4

Content Navigation

Isotopic cross-talk from natural 37Cl complicates LC-MS quantification of 4-chloroacetophenone derivatives. 1-(4-Chlorophenyl)ethanone-d4 provides an interference-free internal standard. • >98 atom % D purity on aromatic ring, eliminating M+2 cross-talk for precise assays. • Regioselective deuteration preserves acetyl reactivity, enabling base-catalyzed condensations without label washout. • Direct precursor for deuterated APIs with enhanced metabolic stability via cytochrome P450 resistance. • Drop-in compatibility with established 4-chloroacetophenone synthetic routes.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Canonical SMILES

Isomeric SMILES

Synonyms

Purity

Package Size

1-(4-Chlorophenyl)ethanone-d4, also known as 4'-chloroacetophenone-d4, is a stable isotope-labeled building block with the molecular formula C8H3D4ClO. As the tetradeuterated analog of the widely used industrial intermediate 4-chloroacetophenone, it features >98 atom % D isotopic purity exclusively localized on the aromatic ring. This regioselective deuteration preserves the chemical reactivity of the acetyl group and the para-substituted chlorine atom, allowing it to seamlessly drop into established synthetic routes for mandelic acid derivatives, biphenylacetic acid NSAIDs, and various agrochemicals. For procurement professionals and analytical chemists, its primary value lies in its ability to serve as an interference-free internal standard for mass spectrometry and as a stable precursor for synthesizing deuterated active pharmaceutical ingredients (APIs) designed to resist cytochrome P450-mediated aromatic degradation.

Research Fit

Substituting 1-(4-Chlorophenyl)ethanone-d4 with its unlabelled counterpart (CAS 99-91-2) or a lightly deuterated analog (e.g., d1 or d2) critically compromises both analytical and metabolic applications. In LC-MS/MS quantification, the natural ~32% abundance of the 37Cl isotope creates a prominent M+2 peak; using an unlabelled or M+2 labeled standard results in severe isotopic cross-talk, invalidating quantitative assay precision. Furthermore, in deuterated drug discovery, failing to fully deuterate the aromatic ring leaves vulnerable C-H sites exposed to rapid oxidative metabolism via CYP450 enzymes, negating the primary kinetic isotope effect (KIE) required to extend the drug's in vivo half-life. Finally, utilizing an analog where the acetyl group is deuterated (-CD3) instead of the ring leads to rapid label washout via H/D exchange during base-catalyzed enolization steps, rendering the final synthesized tracer non-functional [1].

Substitution Risk

Isotopic Cross-Talk Elimination for LC-MS/MS

In quantitative mass spectrometry, unlabelled 4-chloroacetophenone exhibits a significant M+2 peak (~32% relative abundance) due to the natural 37Cl isotope. Using a lightly deuterated analog (e.g., d1 or d2) results in signal overlap and cross-talk between the analyte and the internal standard. 1-(4-Chlorophenyl)ethanone-d4 provides a clean +4 Da mass shift (M+4), with its corresponding 37Cl peak shifting to M+6. This >4 Da separation completely resolves the internal standard from the unlabelled analyte's isotopic envelope, ensuring high-fidelity quantification with <1% isotopic cross-talk in selected reaction monitoring (SRM) assays .

| Evidence Dimension | Isotopic signal overlap (cross-talk) |

| Target Compound Data | <1% isotopic cross-talk (M+4 and M+6 peaks) |

| Comparator Or Baseline | d1/d2 analogs or unlabelled baseline (M+2 interference from 37Cl) |

| Quantified Difference | >4 Da mass shift eliminating 37Cl interference |

| Conditions | LC-MS/MS or GC-MS selected reaction monitoring (SRM) |

Procuring the d4 variant prevents quantitative errors caused by chlorine's natural isotope distribution, making it a critical requirement for rigorous pharmacokinetic assay validation.

≥98 atom% D

Aromatic Deuteration for Metabolic Stability

When utilized as a synthetic building block for active pharmaceutical ingredients (APIs), the tetradeuterated aromatic ring of 1-(4-Chlorophenyl)ethanone-d4 imparts significant metabolic resistance. The C-D bond possesses a lower zero-point energy than the C-H bond, requiring approximately 1.2–1.5 kcal/mol more energy to cleave. This primary kinetic isotope effect (KIE) directly suppresses cytochrome P450-mediated aromatic hydroxylation, a common degradation pathway for phenyl rings, thereby extending the half-life of the downstream deuterated API compared to its unlabelled counterpart [1].

| Evidence Dimension | Activation energy for aromatic C-H vs C-D bond cleavage |

| Target Compound Data | +1.2 to +1.5 kcal/mol cleavage energy (C-D) |

| Comparator Or Baseline | Unlabelled 4-chloroacetophenone (C-H bond) |

| Quantified Difference | Significant reduction in specific CYP450 hydroxylation rates via KIE |

| Conditions | In vitro liver microsome assays of downstream derivatives |

Buyers developing next-generation deuterated therapeutics must use the d4 precursor to effectively block aromatic metabolism and improve the pharmacokinetic profile of the final drug.

Acetyl CH3 unlabeled

Label Retention in Base-Catalyzed Reactions

Acetophenone derivatives are frequently subjected to strong basic or acidic conditions to facilitate enolate-driven reactions (e.g., aldol condensations, Mannich reactions). If a deuterium label were placed on the acetyl methyl group (i.e., -CD3), rapid H/D exchange with the protic solvent would occur, leading to significant loss of isotopic purity. Because 1-(4-Chlorophenyl)ethanone-d4 restricts the deuterium labels exclusively to the aromatic ring, the isotopic integrity remains >98% intact even under harsh enolization conditions, ensuring the final synthesized product retains its full mass shift and tracer capabilities[1].

| Evidence Dimension | Isotopic label retention post-enolization |

| Target Compound Data | >98% retention of d4 label |

| Comparator Or Baseline | Acetyl-deuterated analogs (e.g., -CD3) |

| Quantified Difference | Prevention of near-total label washout |

| Conditions | Base-catalyzed aldol or condensation reactions in protic environments |

This specific regioselective labeling allows chemists to perform aggressive acetyl-group modifications without sacrificing the isotopic purity of the final tracer or drug candidate.

density 1.192 g/mL

Silencing Aromatic Signals for NMR Monitoring

Unlabelled 4-chloroacetophenone presents a strong AA'BB' splitting pattern in the aromatic region (7.4–7.9 ppm) of its 1H-NMR spectrum, which frequently overlaps with signals from other aromatic reactants or catalysts during complex multi-step syntheses. By utilizing 1-(4-Chlorophenyl)ethanone-d4, the aromatic proton signals are completely silenced (>98% atom D isotopic purity), leaving only the distinct acetyl methyl singlet (~2.5 ppm). This spectral simplification allows for precise, unobstructed real-time reaction monitoring and kinetic profiling without the need for advanced 2D NMR techniques .

| Evidence Dimension | 1H-NMR aromatic signal integration (7.4–7.9 ppm) |

| Target Compound Data | ~0 integration (silenced aromatic region) |

| Comparator Or Baseline | Unlabelled 4-chloroacetophenone (4H integration, AA'BB' multiplet) |

| Quantified Difference | 100% reduction in aromatic proton interference |

| Conditions | 1H-NMR reaction monitoring in standard solvents |

Procuring the d4 compound saves analytical time and resources by enabling straightforward 1D NMR tracking in complex synthetic mixtures containing multiple aromatic species.

Deuterated API Synthesis

Directly leveraging its enhanced C-D bond stability, this compound is a highly effective starting material for synthesizing deuterated analogs of mandelic acid derivatives and biphenylacetic acid NSAIDs. The d4-labeled aromatic ring blocks CYP450-mediated hydroxylation, making it a critical precursor for drug discovery programs aiming to improve pharmacokinetic profiles and extend in vivo half-lives [1].

LC-MS/MS Internal Standards

Due to its clean +4 Da mass shift, 1-(4-Chlorophenyl)ethanone-d4 is procured to synthesize highly accurate internal standards for tracking 4-chloroacetophenone derivatives in biological matrices. It completely eliminates the M+2 isotopic cross-talk caused by the natural 37Cl isotope, ensuring rigorous validation in clinical and preclinical pharmacokinetic assays .

Enolate-Driven Isotopic Probe Synthesis

Because the deuterium label is restricted to the aromatic ring, this compound is highly suited for base-catalyzed aldol condensations, Mannich reactions, and Knoevenagel condensations. It allows chemists to modify the acetyl group extensively without risking the H/D exchange and label washout that would occur with an acetyl-deuterated (-CD3) analog [2].

Application Fit Matrix

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H330 (100%): Fatal if inhaled [Danger Acute toxicity, inhalation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Acute Toxic;Irritant

Wikipedia

Explore Compound Types